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Compound of Interest

Compound Name:
(1R,2R)-2-

(Benzyloxy)cyclohexanamine

Cat. No.: B3432232 Get Quote

An In-depth Technical Guide to (1R,2R)-2-(Benzyloxy)cyclohexanamine

Introduction: A Keystone Chiral Auxiliary in
Asymmetric Synthesis
(1R,2R)-2-(Benzyloxy)cyclohexanamine is a chiral amine featuring a rigid cyclohexyl

backbone with a bulky benzyloxy group and a primary amine positioned in a specific, trans-

stereochemical relationship. This precise three-dimensional arrangement is not accidental; it is

the key to its function as a highly effective chiral auxiliary. In the landscape of modern organic

synthesis, the demand for enantiomerically pure compounds—particularly in drug development

—is paramount, as different enantiomers of a molecule can have vastly different biological

activities.

Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the

stereochemical outcome of a reaction.[1][2] They function by creating a chiral environment

around a reaction center, forcing the reaction to proceed with a strong preference for one

stereoisomer over another. (1R,2R)-2-(Benzyloxy)cyclohexanamine excels in this role due to

its conformational rigidity and the steric hindrance provided by the benzyloxy group, making it a

valuable tool for researchers and synthetic chemists aiming to construct complex,

stereodefined molecules.[3] This guide provides a comprehensive overview of its properties,

reactivity, and application, grounded in established chemical principles.
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Compound Identification and Core Properties
Precise identification is critical for sourcing and regulatory compliance. The compound is most

commonly identified by its CAS number.

Identifier Value Source(s)

Chemical Name
(1R,2R)-2-

(Benzyloxy)cyclohexanamine
[4]

Synonyms

(1R,2R)-trans-2-

Benzyloxycyclohexylamine,

(1R)-trans-2-

(Phenylmethoxy)cyclohexana

mine, (1R,2R)-1-Amino-2-

benzyloxycyclohexane

[5]

CAS Number 216394-06-8 [4][5]

Molecular Formula C₁₃H₁₉NO [4][5]

Molecular Weight 205.30 g/mol [5]

InChI Key
NTHNRYLIXJZHRZ-

CHWSQXEVSA-N
[6]

Physicochemical Data Summary
The physical properties of (1R,2R)-2-(Benzyloxy)cyclohexanamine are characteristic of a

moderately sized organic amine. Quantitative data such as melting point can be lot-specific and

should always be confirmed with the supplier's Certificate of Analysis (CoA).
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Property Value Source(s)

Appearance Solid

Optical Purity
Typically ≥98% enantiomeric

excess (ee)

Storage Temperature 2-8°C

Solubility

Soluble in common organic

solvents like dichloromethane,

ethyl acetate, and methanol.

Inferred from structure

Spectroscopic and Analytical Characterization
Structural confirmation of (1R,2R)-2-(Benzyloxy)cyclohexanamine relies on standard

spectroscopic techniques. While specific peak values can vary slightly based on solvent and

instrumentation, the expected spectral features provide a unique fingerprint for the molecule.
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Technique Expected Features

¹H NMR

- Aromatic Protons: Multiplet signals between

7.2-7.4 ppm corresponding to the five protons of

the phenyl ring. - Benzylic Protons: A singlet or

AB quartet around 4.5 ppm for the -O-CH₂-Ph

protons. - Cyclohexyl Protons: A series of

complex multiplets between 1.0-3.5 ppm for the

ten protons on the cyclohexane ring, including

the two protons on carbons bearing the amine

and benzyloxy groups. - Amine Protons: A broad

singlet (typically 1.5-2.5 ppm) for the -NH₂

protons, which is D₂O exchangeable.

¹³C NMR

- Aromatic Carbons: Signals in the 127-139 ppm

region. - Benzylic Carbon: A signal around 70-75

ppm for the -O-CH₂-Ph carbon. - Cyclohexyl

Carbons: Signals in the 20-60 ppm range for the

aliphatic ring carbons, with the carbons attached

to the nitrogen and oxygen appearing further

downfield (approx. 50-85 ppm).

IR Spectroscopy

- N-H Stretch: A characteristic medium-intensity

doublet around 3300-3400 cm⁻¹ for the primary

amine. - C-H Stretch (sp³): Sharp peaks just

below 3000 cm⁻¹. - C-H Stretch (sp²): Sharp

peaks just above 3000 cm⁻¹. - C-O Stretch: A

strong peak in the 1050-1150 cm⁻¹ region for

the ether linkage.

Mass Spectrometry
- [M+H]⁺: The protonated molecular ion is

expected at m/z 206.15.

Chemical Properties and Reactivity
The utility of (1R,2R)-2-(Benzyloxy)cyclohexanamine is defined by the reactivity of its two

primary functional groups: the nucleophilic primary amine and the benzyloxy ether, which

serves as a bulky stereodirecting group and a protecting group for the underlying alcohol.
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Role in Asymmetric Synthesis: The Chiral Auxiliary
Workflow
The primary application of this compound is to serve as a chiral auxiliary.[7] This process

involves a three-stage sequence: coupling, diastereoselective reaction, and cleavage. The

bulky benzyloxy group, held in a fixed trans orientation relative to the reaction site, effectively

shields one face of the molecule. This steric hindrance forces an incoming reagent to approach

from the less hindered face, resulting in the preferential formation of one diastereomer.

Chiral Auxiliary Workflow

1. Coupling
Substrate + Chiral Auxiliary

(e.g., amide formation)

2. Diastereoselective Reaction
(e.g., Enolate Alkylation)

Steric hindrance from auxiliary
controls stereochemistry

Forms chiral intermediate

3. Cleavage
Removal of auxiliary

to yield enantiopure product

Creates new stereocenter

Recovery
Recovered auxiliary

can be reused

Releases product

Recycle

Click to download full resolution via product page

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Key Chemical Transformations
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Acylation/Amide Formation: The primary amine readily reacts with carboxylic acids (using

coupling agents), acyl chlorides, or anhydrides to form stable chiral amides. This is the most

common first step for attaching the auxiliary to a substrate.

Reductive Amination: The amine can be used in reductive amination reactions with

aldehydes or ketones to form secondary amines.

Debenzylation (Cleavage): The benzyl group of the ether can be removed via catalytic

hydrogenolysis (e.g., H₂, Pd/C).[8] This unmasks a hydroxyl group, which can be a crucial

step in the synthesis of β-amino alcohols, important motifs in many pharmaceutical agents.

[8] This cleavage is often the final step to release the desired product from the auxiliary.

Experimental Protocol: Diastereoselective
Alkylation
The following protocol is a representative example of how (1R,2R)-2-
(Benzyloxy)cyclohexanamine can be used to direct the alkylation of a carboxylic acid

derivative.

Objective: To synthesize an α-alkylated carboxylic acid with high enantiomeric purity.

Workflow:

Step 1: Amide Formation (Coupling)

To a solution of a prochiral carboxylic acid (e.g., propanoic acid) in dichloromethane

(DCM) at 0°C, add a coupling agent (e.g., 1.1 eq. of DCC or EDC).

Add (1R,2R)-2-(Benzyloxy)cyclohexanamine (1.0 eq.) and a catalyst (e.g., 0.1 eq. of

DMAP).

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-

MS indicates complete formation of the amide.

Work up the reaction by filtering any solids and washing the organic phase with dilute acid,

base, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify

by column chromatography.
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Causality:This step covalently links the substrate to the chiral auxiliary, creating a single

chemical entity where the auxiliary's chiral environment can influence subsequent

reactions.

Step 2: Enolate Formation and Alkylation (Diastereoselection)

Dissolve the purified amide in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C

under an inert atmosphere (N₂ or Ar).

Slowly add a strong, non-nucleophilic base (e.g., 1.1 eq. of LDA or LiHMDS) to

deprotonate the α-carbon, forming the chiral lithium enolate.

After stirring for 1 hour at -78°C, add an electrophile (e.g., 1.2 eq. of benzyl bromide or

methyl iodide).

Maintain the reaction at -78°C for 2-4 hours, then slowly warm to room temperature.

Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with

an organic solvent (e.g., ethyl acetate).

Causality:The lithium cation chelates to the amide oxygen and the ether oxygen of the

auxiliary, creating a rigid, six-membered ring-like transition state. The bulky

benzyloxycyclohexyl group blocks one face of the enolate, forcing the electrophile to

attack from the opposite, less sterically hindered face, thereby creating the new

stereocenter with high diastereoselectivity.

Step 3: Hydrolysis (Cleavage & Recovery)

Dissolve the alkylated amide in a mixture of THF and water.

Add a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH) and heat the mixture to reflux

for 12-24 hours.

Cool the reaction mixture and separate the aqueous and organic layers.

Acidify the aqueous layer (if basic hydrolysis was used) to precipitate the enantiomerically

enriched α-alkylated carboxylic acid.
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Make the aqueous layer basic to recover the water-soluble chiral auxiliary hydrochloride

salt, which can be neutralized and purified for reuse.

Causality:Harsh hydrolysis conditions are required to cleave the sterically hindered and

electronically stable amide bond, releasing the final product and regenerating the valuable

chiral auxiliary.

Safety and Handling
(1R,2R)-2-(Benzyloxy)cyclohexanamine requires careful handling in a laboratory setting.

Users should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
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Hazard Class GHS Pictogram H-Code
Precautionary
Statement

Acute Toxicity, Oral

(Cat. 4)

GHS07 (Exclamation

Mark)

H302: Harmful if

swallowed.

P270: Do not eat,

drink or smoke when

using this product.

P301+P312: IF

SWALLOWED: Call a

POISON

CENTER/doctor if you

feel unwell.

Skin Irritation (Cat. 2)
GHS07 (Exclamation

Mark)

H315: Causes skin

irritation.

P264: Wash skin

thoroughly after

handling. P302+P352:

IF ON SKIN: Wash

with plenty of water.

Eye Irritation (Cat. 2)
GHS07 (Exclamation

Mark)

H319: Causes serious

eye irritation.

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

STOT SE (Cat. 3)
GHS07 (Exclamation

Mark)

H335: May cause

respiratory irritation.

P261: Avoid breathing

dust. P304+P340: IF

INHALED: Remove

person to fresh air and

keep comfortable for

breathing.

Source for Hazard Information:

Recommended Personal Protective Equipment (PPE):

Eye Protection: Safety glasses with side shields or chemical goggles.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).

Respiratory Protection: Use in a well-ventilated fume hood. For weighing or generating dust,

a dust mask (e.g., N95) is recommended.

Skin and Body Protection: Lab coat.

Conclusion
(1R,2R)-2-(Benzyloxy)cyclohexanamine stands as a powerful and reliable chiral auxiliary in

the chemist's toolkit. Its well-defined stereochemistry, conformational rigidity, and the

predictable steric influence of its benzyloxy group enable high levels of diastereoselectivity in a

range of carbon-carbon bond-forming reactions. While its primary use is in the context of

asymmetric alkylations, its principles of operation can be extended to other transformations,

such as aldol and Michael reactions. For researchers in drug discovery and natural product

synthesis, mastering the application of auxiliaries like this one is a critical step toward the

efficient and stereocontrolled synthesis of complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of (1R,2R)-2-
(Benzyloxy)cyclohexanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3432232#physical-and-chemical-properties-of-1r-2r-
2-benzyloxy-cyclohexanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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